molecular formula C21H29N5O B5168831 1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane

1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane

Cat. No.: B5168831
M. Wt: 367.5 g/mol
InChI Key: SGFHLIFGOWSPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Scientific Research Applications

1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have a range of effects on neuronal activity. It has also been studied for its potential applications in cancer research, where it has been found to have anti-tumor effects.

Mechanism of Action

The mechanism of action of 1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane is complex and not fully understood. However, it is believed to act on a range of molecular targets, including ion channels, receptors, and enzymes. This compound has been found to have both agonistic and antagonistic effects on these targets, depending on the specific molecular context.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been found to modulate neuronal activity, alter gene expression, and affect cellular signaling pathways. It has also been found to have anti-tumor effects in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane in lab experiments is its versatility. This compound has a range of effects on different molecular targets, making it useful for a wide range of research applications. However, its complex mechanism of action and synthesis method can be a limitation for some researchers.

Future Directions

There are many future directions for research on 1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane. One promising area of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. This compound has also been studied for its potential applications in cancer research, and future research could explore its anti-tumor effects in more detail. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane involves a series of chemical reactions. The compound is typically synthesized using a combination of organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and reduction reactions. The synthesis process can be complex and time-consuming, but it has been optimized over the years to produce high yields of pure compound.

Properties

IUPAC Name

[6-(azepan-1-yl)pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c27-21(25-14-8-18(9-15-25)17-26-13-5-10-23-26)19-6-7-20(22-16-19)24-11-3-1-2-4-12-24/h5-7,10,13,16,18H,1-4,8-9,11-12,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHLIFGOWSPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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